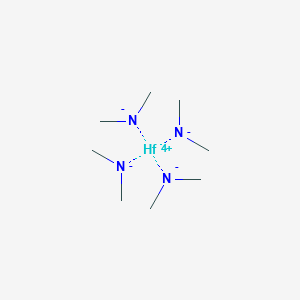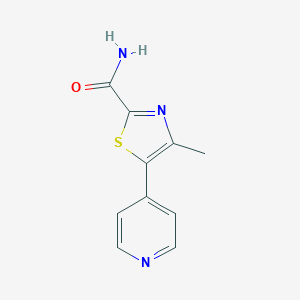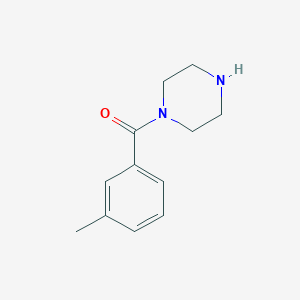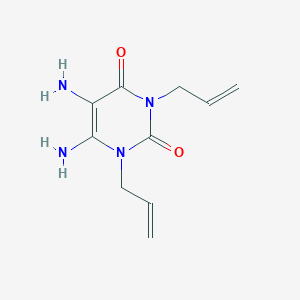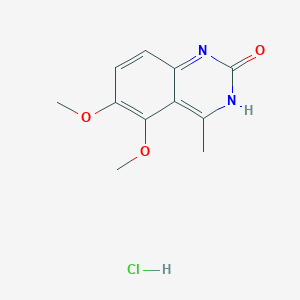![molecular formula C19H27N5O4 B012347 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-57-7](/img/structure/B12347.png)
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as HPP-0001, is a purine derivative that has been extensively studied for its potential therapeutic applications. HPP-0001 is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular levels of cAMP.
Mécanisme D'action
The mechanism of action of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular levels of cAMP. This increase in cAMP has several downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression. The activation of PKA leads to the phosphorylation of several proteins, which can affect cellular processes such as metabolism, ion transport, and cell proliferation.
Biochemical and Physiological Effects:
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to improve cardiac function in animal models of heart failure and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potency and specificity for cAMP phosphodiesterase. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is also relatively stable and can be easily synthesized in the lab. However, the limitations of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the study of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of research is the development of more potent and selective inhibitors of cAMP phosphodiesterase. Another area of research is the investigation of the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in combination with other drugs for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, including the reaction of 8-hydroxyguanine with hexylmagnesium bromide, followed by the reaction of the resulting compound with propylmagnesium bromide. The product of this reaction is then subjected to a series of reactions to yield 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied for its potential use in treating cardiovascular diseases such as hypertension and heart failure.
Propriétés
Numéro CAS |
102212-57-7 |
|---|---|
Nom du produit |
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
Formule moléculaire |
C19H27N5O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
9-hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C19H27N5O4/c1-5-7-8-9-11-23-15(25)12(10-6-2)16(26)24-13-14(20-18(23)24)21(3)19(28)22(4)17(13)27/h25H,5-11H2,1-4H3 |
Clé InChI |
WNWYBHYGOZWGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
SMILES canonique |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
Synonymes |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-hexyl-6-hydroxy-1,3-dimethyl-7-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



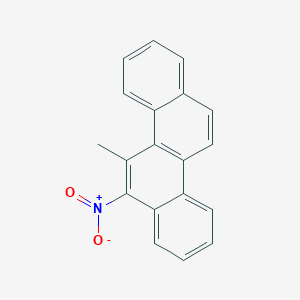

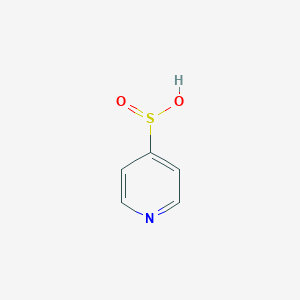
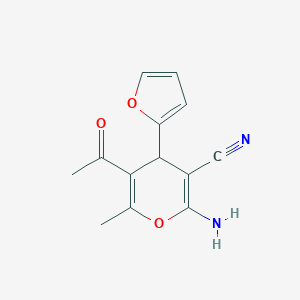
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
